methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate
Overview
Description
Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H11ClO5. It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an ester functional group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate can be achieved through several steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Esterification: The hydroxy group is esterified using methanol and a suitable acid catalyst to form methyl 5-chloro-2-hydroxybenzoate.
Etherification: The ester is then reacted with 2-methoxy-2-oxoethanol in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoic acid.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester and chloro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and can form hydrogen bonds with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Similar structure but lacks the 2-oxoethoxy group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains an acetamido group instead of the 2-oxoethoxy group.
Uniqueness
Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is unique due to the presence of both the methoxy and 2-oxoethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-15-10(13)6-17-9-4-3-7(12)5-8(9)11(14)16-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVVAROFONQMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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